

Spectroscopic Profile of 3-Nitrobenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrobenzyl chloride

Cat. No.: B146360

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrobenzyl chloride**, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Nitrobenzyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.35	s	-	H-2
8.20	d	8.2	H-4
7.75	d	7.8	H-6
7.58	t	8.0	H-5
4.70	s	-	-CH ₂ Cl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
148.5	C-3
140.8	C-1
134.0	C-6
129.9	C-5
123.5	C-4
122.8	C-2
45.1	-CH ₂ Cl

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2960, 2875	C-H stretch	-CH ₂ -
1525	N-O asymmetric stretch	Nitro (-NO ₂)
1345	N-O symmetric stretch	Nitro (-NO ₂)
1450, 1480	C=C stretch	Aromatic ring
730	C-H out-of-plane bend	Aromatic (m-disubstituted)
670	C-Cl stretch	Alkyl halide

Mass Spectrometry (MS)

m/z	Ion
171/173	[M] ⁺ (Molecular ion, Cl isotopes)
136	[M-Cl] ⁺
125	[M-NO ₂] ⁺
90	[C ₇ H ₆] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **3-Nitrobenzyl chloride** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds between scans.
- Spectral Width: A spectral window of approximately 10-12 ppm is typically sufficient.

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
- Relaxation Delay: A 2-5 second relaxation delay is used to ensure quantitative signal intensity, particularly for quaternary carbons.
- Spectral Width: A spectral window of approximately 200-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **3-Nitrobenzyl chloride** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Technique: Electron Ionization (EI).
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.
- Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

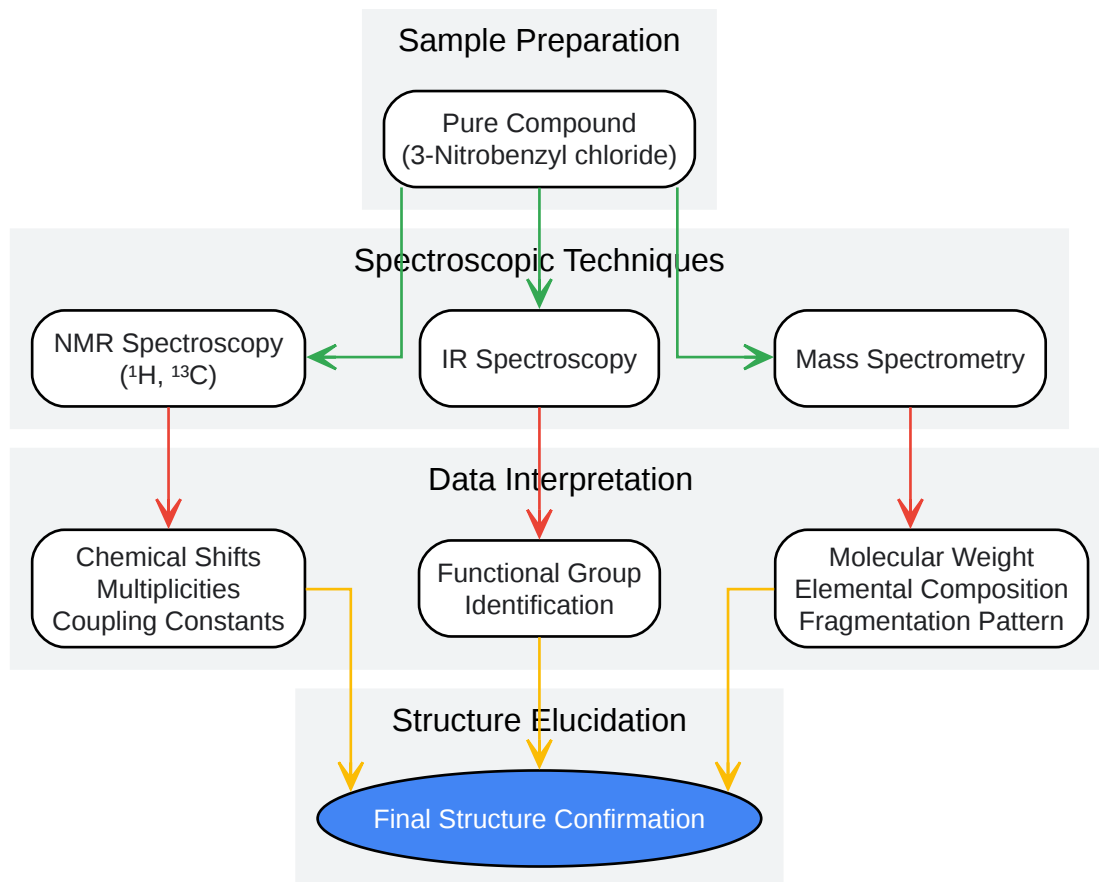
Mass Analysis:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Mass Range: A scan range of m/z 40-300 is typically sufficient to observe the molecular ion and major fragments.
- Source Temperature: Maintained at approximately 200-250 $^{\circ}\text{C}$ to ensure sample volatilization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of an organic compound like **3-Nitrobenzyl chloride**.

General Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the structural elucidation of an organic compound.

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